molecular formula C18H21FN2O2 B4994088 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B4994088
M. Wt: 316.4 g/mol
InChI Key: AWKFUBJDCLSLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenols and is known for its unique chemical structure.

Mechanism of Action

The exact mechanism of action of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to have an antagonistic effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and motivation. This compound has also been found to improve cognitive function in animal models of schizophrenia. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of research is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and efficacy. Another area of research is the investigation of this compound's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and addiction. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the condensation of 2-methoxy-4-(2-fluorophenyl)-1-piperazine carboxaldehyde with 6-hydroxyphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol, and the product is purified using column chromatography. The yield of the reaction is reported to be around 60%.

Scientific Research Applications

2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been found to have an affinity for various receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This compound has been studied for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-23-17-8-4-5-14(18(17)22)13-20-9-11-21(12-10-20)16-7-3-2-6-15(16)19/h2-8,22H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKFUBJDCLSLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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